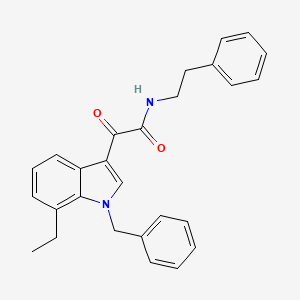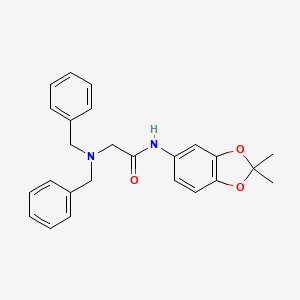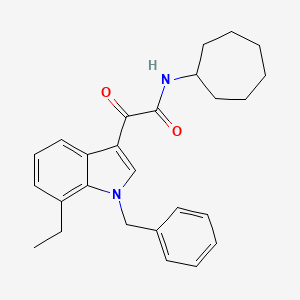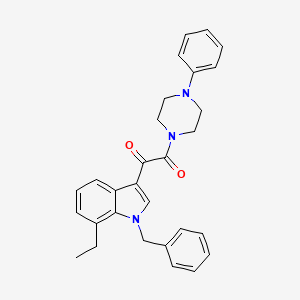
2-(1-benzyl-7-ethyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide
Overview
Description
2-(1-benzyl-7-ethyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzyl-7-ethyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The benzyl and ethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Amide Formation: The final step involves the formation of the acetamide group by reacting the indole derivative with 2-phenylethylamine and acetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole nitrogen or the benzyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety, using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed
Oxidation Products: Oxidized derivatives of the indole ring or benzyl group.
Reduction Products: Reduced forms of the acetamide moiety.
Substitution Products: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through:
Binding to Receptors: Modulating receptor activity, such as serotonin or dopamine receptors.
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
DNA Intercalation: Interacting with DNA to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide: Lacks the ethyl group at the 7-position.
2-(1-benzyl-7-methyl-1H-indol-3-yl)-2-oxoacetamide: Contains a methyl group instead of an ethyl group at the 7-position.
2-(1-benzyl-1H-indol-3-yl)-2-oxo-N-phenylethylacetamide: Similar structure but without the ethyl group at the 7-position.
Uniqueness
The presence of the ethyl group at the 7-position and the phenylethyl group in the acetamide moiety may confer unique biological properties and reactivity compared to similar compounds. These structural differences can influence the compound’s pharmacokinetics, binding affinity, and overall biological activity.
Properties
IUPAC Name |
2-(1-benzyl-7-ethylindol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-2-22-14-9-15-23-24(19-29(25(22)23)18-21-12-7-4-8-13-21)26(30)27(31)28-17-16-20-10-5-3-6-11-20/h3-15,19H,2,16-18H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFQKOCPBZAQKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC3=CC=CC=C3)C(=O)C(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-methyl-2-oxo-N-phenylacetamide](/img/structure/B4334757.png)
![2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B4334764.png)
![2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(2,6-dimethylphenyl)-2-oxoacetamide](/img/structure/B4334770.png)
![2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxoacetamide](/img/structure/B4334778.png)
![N-benzyl-2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4334785.png)
![1-[3-(ADAMANTAN-1-YL)-4-METHOXYBENZOYL]-4-(1-PHENYLCYCLOHEXYL)PIPERAZINE](/img/structure/B4334812.png)
![2-(4-chlorophenyl)-1-[4,5-dimethoxy-2-(1H-pyrrol-1-yl)phenyl]-8,9-dimethoxypyrrolo[2,1-a]isoquinoline](/img/structure/B4334816.png)


![N-TERT-BUTYL-2-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE](/img/structure/B4334842.png)

![N-benzyl-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4334859.png)
![6-(dibenzo[b,d]furan-2-yl)-2,3,4,4a,6,11b-hexahydro-1H-[1,3]benzodioxolo[5,6-c]chromene](/img/structure/B4334873.png)
